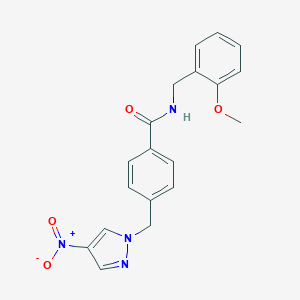![molecular formula C18H20N2O2S B213739 N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. AMT belongs to the class of benzothiophene derivatives and has been found to exhibit a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of AMT is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. AMT has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
AMT has been found to exhibit a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, AMT has been found to modulate the activity of several enzymes and receptors in the brain. Additionally, AMT has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMT in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, AMT is readily available and relatively inexpensive compared to other research chemicals. However, one of the limitations of using AMT is its relatively low potency, which may make it less suitable for certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on AMT. One area of interest is its potential as a treatment for addiction. Several studies have demonstrated that AMT may have potential applications in the treatment of addiction to drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the mechanism of action of AMT and to identify potential new therapeutic applications. Finally, there is a need for further research on the safety and toxicity of AMT, particularly with respect to long-term use.
Métodos De Síntesis
The synthesis of AMT involves the reaction of 4-acetylaminoacetophenone with 2-bromo-3-methylthiophene in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography. The synthesis of AMT has been reported in several research articles and is considered to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
AMT has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is its potential as an antidepressant. Several studies have demonstrated that AMT exhibits antidepressant-like effects in animal models of depression. Additionally, AMT has been found to have potential applications in the treatment of anxiety, pain, and addiction.
Propiedades
Nombre del producto |
N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C18H20N2O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)20(2)14-9-7-13(8-10-14)19-18(22)16-11-23-17-6-4-3-5-15(16)17/h7-11H,3-6H2,1-2H3,(H,19,22) |
Clave InChI |
JJHGJOJZXGBPIB-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)

